molecular formula C14H9NO4 B3051222 9h-Carbazole-3,6-dicarboxylic acid CAS No. 3215-41-6

9h-Carbazole-3,6-dicarboxylic acid

Cat. No.: B3051222
CAS No.: 3215-41-6
M. Wt: 255.22 g/mol
InChI Key: KYVPCCXYGLXHDE-UHFFFAOYSA-N
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Description

9H-Carbazole-3,6-dicarboxylic acid is an organic compound with the molecular formula C14H9NO4 It is a derivative of carbazole, a tricyclic aromatic compound, and features two carboxylic acid groups at the 3 and 6 positions of the carbazole ring

Mechanism of Action

Target of Action

9h-Carbazole-3,6-dicarboxylic acid is primarily used in the synthesis of metal-organic coordination polymers . These polymers are synthesized by the self-assembly of this compound with Cd (II) and Zn (II) metal salts . The primary targets of this compound are therefore these metal ions.

Mode of Action

The compound interacts with its targets (Cd (II) and Zn (II) metal salts) through a process of self-assembly to form metal-organic coordination polymers . These polymers exhibit excitation wavelength, temperature, and time-dependence afterglow properties, based on multiple excited states that can be regulated by external stimuli .

Biochemical Pathways

It’s known that the compound plays a crucial role in the formation of metal-organic coordination polymers . These polymers have potential applications in various fields, including materials science and supramolecular chemistry .

Pharmacokinetics

The compound has a molecular weight of 25523 , which may influence its bioavailability

Result of Action

The primary result of the action of this compound is the formation of metal-organic coordination polymers with unique properties . These polymers exhibit excitation wavelength, temperature, and time-dependence afterglow properties . This suggests that the compound could have potential applications in areas such as information encryption .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of the metal-organic coordination polymers is dependent on the presence of Cd (II) and Zn (II) metal salts . Additionally, the afterglow properties of the resulting polymers can be regulated by external stimuli , suggesting that the compound’s action, efficacy, and stability may be environment-dependent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole-3,6-dicarboxylic acid typically involves the catalytic hydrolysis of 9H-carbazole-3,6-dicarbonitrile. This process is carried out in the presence of a catalytic copper species, such as copper(I) iodide (CuI), under basic conditions (e.g., aqueous sodium hydroxide) at elevated temperatures . The reaction proceeds as follows:

    Catalytic Cyanation: 9H-carbazole is reacted with zinc cyanide (Zn(CN)2) in the presence of a palladium catalyst to form 9H-carbazole-3,6-dicarbonitrile.

    Hydrolysis: The dicarbonitrile is then hydrolyzed in the presence of CuI and aqueous sodium hydroxide to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable and high-yielding nature of the catalytic hydrolysis process makes it a viable option for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 9H-carbazole-3,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated carbazole derivatives.

Comparison with Similar Compounds

  • 9H-Carbazole-2,7-dicarboxylic acid
  • 9H-Carbazole-3,6-dicarbonitrile
  • 9-Phenyl-9H-carbazole
  • 9-Butyl-2,7-bis(1H-1,2,4-triazol-1-yl)-9H-carbazole

Comparison: 9H-carbazole-3,6-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which significantly influences its chemical reactivity and ability to form stable metal complexes. Compared to 9H-carbazole-2,7-dicarboxylic acid, the 3,6-dicarboxylic acid derivative exhibits different electronic properties and reactivity patterns, making it more suitable for certain applications in material science and catalysis .

Properties

IUPAC Name

9H-carbazole-3,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c16-13(17)7-1-3-11-9(5-7)10-6-8(14(18)19)2-4-12(10)15-11/h1-6,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVPCCXYGLXHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3=C(N2)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284788
Record name 9h-carbazole-3,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3215-41-6
Record name 9H-Carbazole-3,6-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3215-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Carbazole-3,6-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC39033
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39033
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9h-carbazole-3,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 9H-Carbazole-3,6-dicarboxylic acid suitable for MOF synthesis?

A1: this compound possesses two carboxylic acid groups that can act as linkers to metal ions, facilitating the formation of extended framework structures. The carbazole moiety introduces rigidity and potential for π-π interactions, influencing the overall framework architecture and properties. [, , , , , , ]

Q2: How does the choice of metal ion impact the properties of MOFs derived from this compound?

A2: Different metal ions impart distinct characteristics to the resulting MOFs. For instance, using cobalt ions led to the formation of MOFs with high catalytic activity for benzene tandem acylation-Nazarov cyclization. This activity was attributed to the Lewis acidity of cobalt ions and the synergistic effect within the framework. [] In another study, a zinc-based MOF demonstrated selective adsorption of CO2 over CH4 and N2, highlighting the role of metal ions in gas separation applications. []

Q3: Can you provide an example of how this compound-based MOFs are used for sensing applications?

A3: A europium-containing MOF synthesized using this compound exhibited selective detection of Cr2O72– ions. [] This example demonstrates the potential of tailoring MOFs with specific functionalities for sensing applications by leveraging the properties of the incorporated metal ions and organic linkers.

Q4: How does the structure of the MOF impact its catalytic activity?

A4: The pore size and accessibility of catalytic sites within the MOF significantly impact catalytic activity. In the case of cobalt-based MOFs, those with suitable channel sizes and accessible catalytic sites exhibited superior performance in benzene tandem acylation-Nazarov cyclization. []

Q5: Are there any studies on the photophysical properties of this compound-based MOFs?

A5: Yes, research has explored the photochromic behavior of zinc-based MOFs incorporating this compound and bipyridine or vinylenedipyridine. These MOFs exhibited strut-to-strut energy transfer, leading to color changes upon UV light exposure. The specific chromophore used influenced the color, gamut, and sensitivity of the photochromic response. []

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